N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins two fragments using a palladium-catalyzed cross-coupling reaction. Specifically, the bromofuran moiety reacts with an arylboronic acid derivative to form the desired product .
Reaction Conditions::- The Suzuki–Miyaura coupling typically employs a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene).
- The reaction proceeds under mild conditions, making it suitable for functional group-rich substrates.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Oxidation may yield sulfoxides or sulfones.
- Reduction could lead to the corresponding amine.
- Substitution reactions may modify the phenyl or furan rings.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis due to its versatile functional groups.
- Investigated for its role in heterocyclic chemistry.
- Potential anticancer activity (compound 47) has been observed .
- Further studies explore its impact on cellular pathways and targets.
- Employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, this compound’s unique combination of functional groups sets it apart. Researchers often compare it to related furan derivatives.
Properties
Molecular Formula |
C20H24BrNO5S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24BrNO5S/c1-14(2)15-3-5-17(6-4-15)26-12-20(23)22(11-18-7-8-19(21)27-18)16-9-10-28(24,25)13-16/h3-8,14,16H,9-13H2,1-2H3 |
InChI Key |
WIZFJAXXTWCITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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